Enhanced Polarity and Hydrogen Bonding Capacity vs. the Simple Acetamide Analog
The presence of the dimethylamino group in the target compound provides a third hydrogen bond acceptor (HBA=3) and a higher topological polar surface area (tPSA=49.41 Ų) compared to N-(4-formylphenyl)acetamide, which has only two hydrogen bond acceptors and a lower tPSA . This is reflected in the lower lipophilicity of the target compound (XLogP3=0.6) against the simpler analog (XLogP3=1.1), indicating a markedly different pharmacokinetic and solubility profile [1].
| Evidence Dimension | XLogP3 (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | N-(4-formylphenyl)acetamide (CAS 122-85-0): XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = 0.5 (target is 0.5 log units more hydrophilic) |
| Conditions | XLogP3 algorithm, computed property |
Why This Matters
A lower XLogP3 value is a key parameter for improving aqueous solubility and reducing non-specific protein binding, making the target compound a superior starting point for lead optimization in aqueous biological assays.
- [1] PubChem. 4-Acetamidobenzaldehyde (Compound Summary). CID 73942. National Center for Biotechnology Information. Retrieved May 2026. View Source
